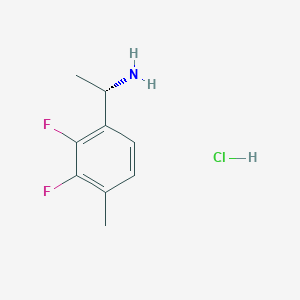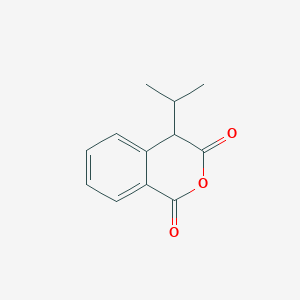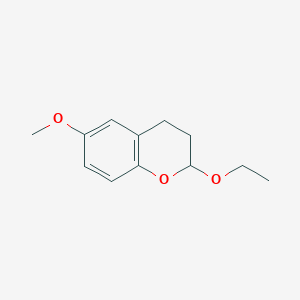![molecular formula C15H24 B11894103 (1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene CAS No. 28477-64-7](/img/structure/B11894103.png)
(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4S,5R)-1,8-Dimetil-4-(prop-1-en-2-il)espiro[4.5]dec-7-eno es un compuesto orgánico complejo conocido por su estructura espiro única. Este compuesto se caracteriza por un marco espiro[4.5]decano, que incluye un anillo de ciclohexano fusionado a un anillo de ciclopentano, con un grupo metil y prop-1-en-2-il unido. La estereoquímica del compuesto está definida por la configuración (1R,4S,5R), que indica la disposición tridimensional específica de los átomos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (1R,4S,5R)-1,8-Dimetil-4-(prop-1-en-2-il)espiro[4.5]dec-7-eno típicamente involucra múltiples pasos, comenzando con moléculas orgánicas más simples. Un enfoque común es la ciclización de un precursor adecuado, como un dieno o una enona, en condiciones ácidas o básicas para formar la estructura espiro. Las condiciones de reacción a menudo requieren un control cuidadoso de la temperatura, el solvente y los catalizadores para asegurar que se logre la estereoquímica deseada.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de técnicas avanzadas de purificación, como la cromatografía y la cristalización, es esencial para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(1R,4S,5R)-1,8-Dimetil-4-(prop-1-en-2-il)espiro[4.5]dec-7-eno puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar alcoholes, cetonas o ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en derivados más saturados.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica o electrofílica, donde los grupos funcionales son reemplazados por otros.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el gas hidrógeno (H2) en presencia de un catalizador se utilizan a menudo.
Sustitución: Los reactivos como los halógenos (Cl2, Br2) o los nucleófilos (por ejemplo, NaOH, NH3) se emplean típicamente.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcanos o alcoholes.
Aplicaciones Científicas De Investigación
(1R,4S,5R)-1,8-Dimetil-4-(prop-1-en-2-il)espiro[4.5]dec-7-eno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como compuesto modelo para estudiar estructuras espirocíclicas.
Biología: La estructura única del compuesto lo convierte en un tema de interés en el estudio de las interacciones enzima-sustrato y las vías metabólicas.
Medicina: Se están realizando investigaciones para explorar su potencial como agente terapéutico, particularmente en el desarrollo de nuevos fármacos con marcos espirocíclicos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual (1R,4S,5R)-1,8-Dimetil-4-(prop-1-en-2-il)espiro[4.5]dec-7-eno ejerce sus efectos involucra interacciones con objetivos moleculares como enzimas y receptores. La estructura espiro permite interacciones de unión únicas, que pueden modular la actividad de estos objetivos. Las vías involucradas pueden incluir transducción de señales, regulación metabólica y expresión génica.
Comparación Con Compuestos Similares
Compuestos similares
(1S,4R,5S)-1-Metil-4-(prop-1-en-2-il)espiro[4.5]dec-7-eno-8-carbaldehído: Este compuesto tiene una estructura espiro similar pero difiere en los grupos funcionales unidos.
(1R,4S,5R)-1-Metil-4-(prop-1-en-2-il)espiro[4.5]dec-7-en-8-il)metanol: Otro compuesto similar con un grupo hidroxilo en lugar de un grupo metil.
Singularidad
La singularidad de (1R,4S,5R)-1,8-Dimetil-4-(prop-1-en-2-il)espiro[45]dec-7-eno radica en su estereoquímica específica y la presencia de grupos metil y prop-1-en-2-il.
Propiedades
Número CAS |
28477-64-7 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1R,4S,5R)-1,8-dimethyl-4-prop-1-en-2-ylspiro[4.5]dec-8-ene |
InChI |
InChI=1S/C15H24/c1-11(2)14-6-5-13(4)15(14)9-7-12(3)8-10-15/h7,13-14H,1,5-6,8-10H2,2-4H3/t13-,14+,15+/m1/s1 |
Clave InChI |
DVBSKQAFCDJNSL-ILXRZTDVSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@]12CCC(=CC2)C)C(=C)C |
SMILES canónico |
CC1CCC(C12CCC(=CC2)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


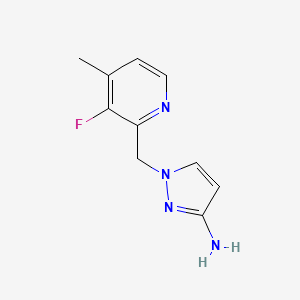


![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11894058.png)
![Imidazo[1,2-a]pyridine-2-acetic acid, 5,7-dimethyl-](/img/structure/B11894066.png)
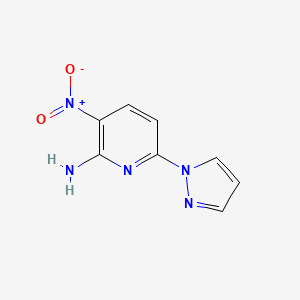
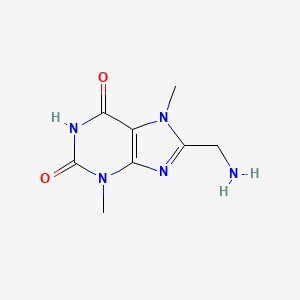



![2H-Naphtho[2,3-b]pyran-2-one, 3-methyl-](/img/structure/B11894099.png)
